2-Amino-5-(4-fluorophenyl)isonicotinic acid

Descripción general

Descripción

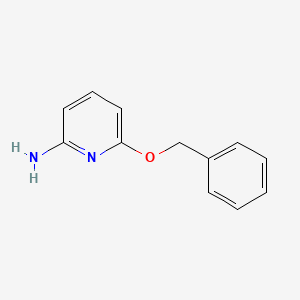

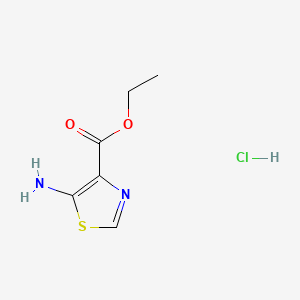

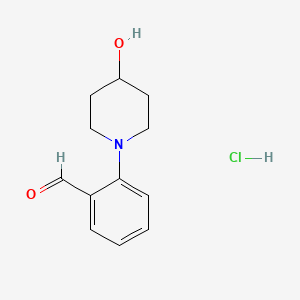

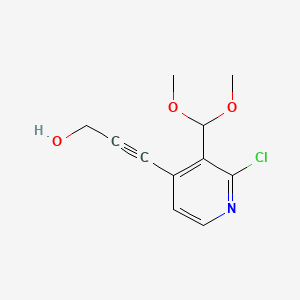

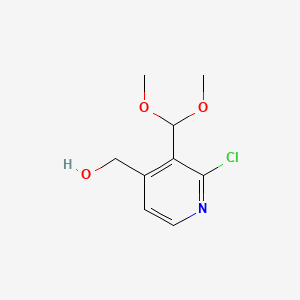

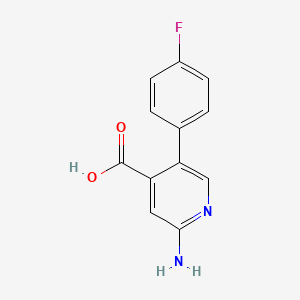

2-Amino-5-(4-fluorophenyl)isonicotinic acid is a chemical compound with the CAS Number: 1214370-50-9. It has a molecular weight of 232.21 .

Synthesis Analysis

The synthesis of 2-amino isonicotinic acids, which includes 2-Amino-5-(4-fluorophenyl)isonicotinic acid, can be achieved via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride . The reaction likely proceeds through an in situ decarboxylation process .Molecular Structure Analysis

The molecular formula of 2-Amino-5-(4-fluorophenyl)isonicotinic acid is C12H9FN2O2 . The InChI code is 1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H2,14,15)(H,16,17) .Chemical Reactions Analysis

The synthesis of 2-amino isonicotinic acids involves an in situ decarboxylation process . This reaction is reminiscent of the Guareschi–Thorpe Condensation .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5-(4-fluorophenyl)isonicotinic acid is 232.21 g/mol . It has a topological polar surface area of 76.2 Ų . The compound has a complexity of 386 .Aplicaciones Científicas De Investigación

Summary of the Application

“2-Amino-5-(4-fluorophenyl)isonicotinic acid” and its derivatives can be used as elicitors to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

Methods of Application

The substance is applied to plants in a method based on activating the plant’s natural defenses . The specific application methods and experimental procedures may vary depending on the type of plant and the specific disease being targeted.

Results or Outcomes

The application of this substance has shown promise in protecting plants against diseases, contributing to more effective and ecological methods of agriculture .

Chemistry

Summary of the Application

“2-Amino-5-(4-fluorophenyl)isonicotinic acid” can be used in the preparation of ortho-metalated primary phenethylamines .

Methods of Application

The substance is used in chemical reactions to produce ortho-metalated primary phenethylamines. The specific experimental procedures and technical parameters would depend on the exact reaction conditions and the desired product .

Results or Outcomes

The application of this substance in chemical reactions leads to the formation of complexes containing six-membered palladacycles .

Neurology

Summary of the Application

“2-Amino-5-(4-fluorophenyl)isonicotinic acid” could potentially be used in neurology, as picolinic acid, a similar compound, has been implicated in a variety of neuroprotective and immunological effects .

Results or Outcomes

While the outcomes of such applications are still largely theoretical, it is suggested that picolinic acid assists in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine , which could potentially have beneficial effects on neurological health.

Dye Manufacturing

Summary of the Application

“2-Amino-5-(4-fluorophenyl)isonicotinic acid” could potentially be used in the manufacturing of dyes. A similar compound, 2-aminophenol, is particularly useful in yielding metal-complex dyes .

Methods of Application

The substance could be used in chemical reactions to produce dyes. The specific experimental procedures and technical parameters would depend on the exact reaction conditions and the desired product .

Results or Outcomes

The application of this substance in dye manufacturing could lead to the formation of a variety of different dyes, depending on the specific reaction conditions .

Pharmaceutical Industry

Summary of the Application

“2-Amino-5-(4-fluorophenyl)isonicotinic acid” could potentially be used in the pharmaceutical industry. Isonicotinic acid, a similar compound, has been used to create hydrazide derivatives like isoniazid, iproniazid, and nialamide .

Methods of Application

The substance could be used in chemical reactions to produce pharmaceutical drugs. The specific experimental procedures and technical parameters would depend on the exact reaction conditions and the desired product .

Results or Outcomes

The application of this substance in the pharmaceutical industry could lead to the formation of a variety of different drugs, depending on the specific reaction conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHTVBYTSYUBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673441 | |

| Record name | 2-Amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(4-fluorophenyl)isonicotinic acid | |

CAS RN |

1214370-50-9 | |

| Record name | 2-Amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.